molecular formula C14H28O3 B14377074 2,2-Dimethoxycyclododecan-1-ol CAS No. 90054-93-6

2,2-Dimethoxycyclododecan-1-ol

Cat. No.: B14377074
CAS No.: 90054-93-6
M. Wt: 244.37 g/mol
InChI Key: BHNXJGCOCWBNQZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclododecan-1-ol is an organic compound belonging to the class of alcohols It features a cyclododecane ring with two methoxy groups attached to the second carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxycyclododecan-1-ol typically involves the reaction of cyclododecanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxycyclododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecanone or cyclododecanal.

    Reduction: Formation of cyclododecane.

    Substitution: Formation of various substituted cyclododecanes depending on the reagents used.

Scientific Research Applications

2,2-Dimethoxycyclododecan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying the effects of cyclic alcohols on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxycyclododecan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanol: Lacks the methoxy groups, making it less soluble in organic solvents.

    2,2-Dimethoxycyclohexanol: Smaller ring size, leading to different chemical properties.

    2,2-Dimethoxycyclooctanol: Intermediate ring size with distinct reactivity.

Uniqueness

2,2-Dimethoxycyclododecan-1-ol is unique due to its large ring size and the presence of two methoxy groups, which confer specific solubility and reactivity characteristics. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

90054-93-6

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

2,2-dimethoxycyclododecan-1-ol

InChI

InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h13,15H,3-12H2,1-2H3

InChI Key

BHNXJGCOCWBNQZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCCCCCCCC1O)OC

Origin of Product

United States

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